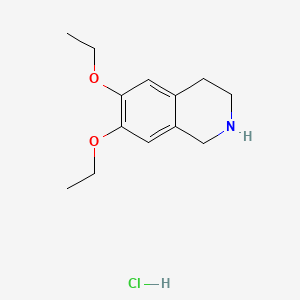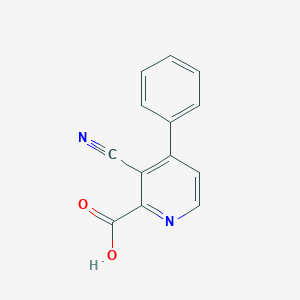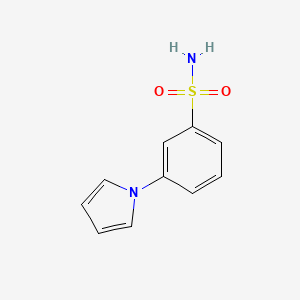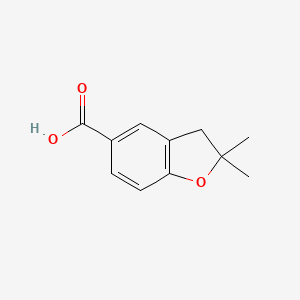
2-(2-Hydroxyphenyl)propionic acid
Vue d'ensemble
Description
“2-(2-Hydroxyphenyl)propionic acid” is a phenyl propionic acid derivative . It is also known as Atrolactic acid . It is a 2-hydroxy monocarboxylic acid and has a molecular weight of 166.178 .
Synthesis Analysis
The synthesis of “2-(2-Hydroxyphenyl)propionic acid” and its derivatives can be achieved through various methods. One approach involves the use of Williamson etherification, where the methyl ester of 3-(4-hydroxyphenyl)propionic acid is reacted with 1,2-dibromoethane . Another method involves the sulfation of phenolic acids, which can be done chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxyphenyl)propionic acid” is represented by the linear formula: HOC6H4CH2CH2CO2H . The InChI key for this compound is CJBDUOMQLFKVQC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(2-Hydroxyphenyl)propionic acid” appears as white crystals . It has a melting point of 88 °C . The density is estimated to be 1.1097 and the refractive index is estimated to be 1.4500 .
Applications De Recherche Scientifique
Biomedical Hydrogels
2-(2-Hydroxyphenyl)propionic acid is used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol), which have applications in biomedical fields such as tissue engineering and drug delivery systems .
Bolaamphiphiles Synthesis
This compound serves as a precursor in the synthesis of novel symmetric and asymmetric bolaamphiphiles, which are molecules with potential applications in drug delivery and membrane biology .
Enzymatic Synthesis
It acts as an acyl donor for the enzymatic synthesis of sugar alcohol esters, which are used in various industrial applications, including food, cosmetics, and pharmaceuticals .
Lipid Metabolism Research
Hydroxyphenyl propionic acids, including 2-(2-Hydroxyphenyl)propionic acid, have been studied for their effects on lipid metabolism and their potential protective effects against conditions like non-alcoholic fatty liver disease (NAFLD) .
Biofilm-based Fermentation
A novel biofilm-based fermentation method employs 2-(2-Hydroxyphenyl)propionic acid to produce higher titers of related compounds compared to traditional submerged fermentation methods .
Enzymatic Crosslinking
This compound is modified using enzymes like tyramine or hydroxyphenyl propionic acid to develop hydrogels for biomedical applications, such as wound healing and tissue scaffolds .
Safety and Hazards
Orientations Futures
Research on “2-(2-Hydroxyphenyl)propionic acid” and its derivatives is ongoing. For instance, studies have shown that hydroxyphenyl propionic acids (HPP) have potential in inhibiting lipid accumulation . Future research could focus on further understanding the biological activities of these compounds and their potential applications in health and medicine .
Mécanisme D'action
Target of Action
2-(2-Hydroxyphenyl)propionic acid (HPPA) is a phenolic compound that is a major microbial metabolite of certain dietary polyphenols .
Mode of Action
It has been shown to inhibit the conversion of macrophages into foam cells, a process that involves regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests that HPPA may interact with its targets by modulating key metabolic pathways and inflammatory responses.
Biochemical Pathways
HPPA is a product of the biosynthesis of phenolic compounds, which involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds, including HPPA. The biosynthesis of HPPA involves the transformation of certain precursor compounds, such as trans-cinnamic acid, through enzymatic reactions .
Pharmacokinetics
It is known that phenolic acids, including hppa, typically undergo bioconjugation during phase ii of biotransformation, forming sulfates and other conjugates . This process can affect the bioavailability of HPPA.
Result of Action
HPPA has been shown to have protective effects on lipid metabolism and gut microbiota in mice fed a high-fat diet . Administration of HPPA decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis . It also enhanced the diversity of gut microbiota and reduced systemic endotoxin levels .
Action Environment
The action, efficacy, and stability of HPPA can be influenced by various environmental factors. For instance, the food matrix and in vitro digestion conditions, along with applied technological processes, can impact the release of HPPA . Additionally, the gut microbiota plays a crucial role in the metabolism of HPPA, and changes in the gut microbiota composition can therefore affect the action of HPPA .
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQRJXHSUXNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)propionic acid | |
CAS RN |
533931-68-9 | |
| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)







![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)




